1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid

説明

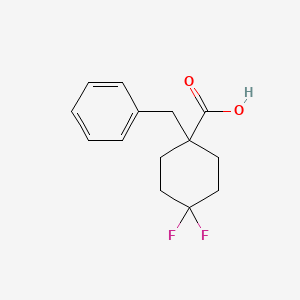

1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid (C₁₄H₁₆F₂O₂, molecular weight: 254.27 g/mol) is a fluorinated cyclohexane derivative featuring a benzyl group at the 1-position and two fluorine atoms at the 4,4-positions of the cyclohexane ring. This compound is structurally characterized by its carboxylic acid functionality, which enhances its utility as a synthetic intermediate in pharmaceutical and agrochemical applications . Its fluorine substituents confer metabolic stability and lipophilicity, properties critical for drug design .

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O2/c15-14(16)8-6-13(7-9-14,12(17)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWNCOADQPGJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC2=CC=CC=C2)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the benzyl group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure.

化学反応の分析

1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity.

Medicine: It serves as a precursor in the development of potential pharmaceutical agents.

作用機序

The mechanism of action of 1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzyl group can facilitate binding to aromatic amino acid residues in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid

- Molecular Formula : C₉H₁₄F₂O₂

- Molecular Weight : 192.21 g/mol

- Key Structural Difference : Replacement of the benzyl group with an ethyl substituent.

- NMR data for similar alkyl-substituted analogs (e.g., 1-methyl derivatives) show upfield shifts in cyclohexane protons due to reduced electron-withdrawing effects .

1-Cyclopropylmethyl-4,4-difluorocyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₆F₂O₂

- Molecular Weight : 218.24 g/mol

- Key Structural Difference : Cyclopropylmethyl group introduces ring strain and increased rigidity.

- Impact : The strained cyclopropane ring may enhance conformational restriction, favoring specific binding conformations in bioactive molecules. This analog is used in medicinal chemistry to probe steric and electronic effects .

Aromatic-Substituted Analogs

4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₄H₁₅F₃O₂

- Molecular Weight : 284.27 g/mol

- Key Structural Difference : Addition of a fluorine atom on the benzyl aromatic ring.

- Impact : The electron-withdrawing fluorine enhances metabolic stability and may alter electronic interactions in target binding. NMR data (δ 7.31–7.46 ppm for aromatic protons) confirm the presence of the fluorobenzyl moiety, with downfield shifts due to fluorine’s inductive effects .

1-[4-(Benzyloxy)phenyl]-4,4-difluorocyclohexanecarboxylic Acid

- Molecular Formula : C₂₀H₂₀F₂O₃

- Molecular Weight : 346.37 g/mol

- Key Structural Difference : Benzyloxy group on the phenyl ring.

- MS data (m/z: 388 [M-H]⁻) align with its molecular weight .

Amino-Functionalized Analogs

1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

- Molecular Formula: C₇H₁₁F₂NO₂

- Molecular Weight : 179.16 g/mol

- Key Structural Difference: Replacement of the benzyl group with an amino moiety.

- Impact: The amino group introduces polarity and hydrogen-bonding capacity, making this compound a key intermediate in agrochemical synthesis (e.g., fungicides and herbicides). Storage conditions (-20°C for powder) reflect its reduced stability compared to benzyl analogs .

(1S,3R)-3-[(tert-Butoxy)carbonyl]amino-4,4-difluorocyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₂H₂₀F₂N₂O₄

- Molecular Weight : 279.29 g/mol

- Key Structural Difference: Chiral Boc-protected amino group at the 3-position.

- Impact: The Boc group enhances steric protection of the amino functionality during synthetic processes, critical for peptide coupling reactions. This derivative is used in enantioselective drug synthesis .

Structural and Functional Comparison Tables

Table 1. Molecular Properties of Selected Analogs

Table 2. Spectroscopic Data Comparison

Key Research Findings and Implications

- Fluorine Substitution : The 4,4-difluoro motif universally enhances metabolic stability across analogs, as fluorine reduces oxidative degradation in vivo .

- Benzyl vs. Alkyl Groups : Benzyl-substituted derivatives exhibit stronger aromatic interactions in receptor binding (e.g., maraviroc synthesis) but may suffer from lower solubility compared to alkyl analogs .

- Amino Derivatives: Amino-functionalized analogs are pivotal in agrochemical synthesis due to their hydrogen-bonding capacity, though they require protective groups (e.g., Boc) to prevent undesired side reactions .

生物活性

1-Benzyl-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 864801-94-5) is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with two fluorine atoms at the 4-position and a carboxylic acid functional group. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity, allowing for better membrane permeability. The carboxylic acid group can form hydrogen bonds, facilitating interactions with polar residues in proteins. These interactions can modulate enzyme and receptor activities, leading to various biological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its ability to inhibit the viability of human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) that harbor constitutively active STAT3 signaling pathways. Treatment with this compound resulted in a marked reduction in cell viability at concentrations below 10 μM .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Its structure allows it to act as a potential inhibitor of serine peptidases and other related enzymes involved in cancer progression . The specific interactions between the compound and these enzymes are still under investigation, but initial findings suggest promising potential as a therapeutic agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Number of Fluorine Atoms | Biological Activity | Notes |

|---|---|---|---|

| 1-Benzyl-4-fluorocyclohexane-1-carboxylic acid | 1 | Moderate Antitumor Activity | Less lipophilic than the difluoro variant |

| 1-Benzyl-4,4-dichlorocyclohexane-1-carboxylic acid | 0 | Low Antitumor Activity | Chlorine substitution alters reactivity |

| 1-Benzylcyclohexane-1-carboxylic acid | 0 | Minimal Activity | Lacks halogen atoms, reduced lipophilicity |

This table highlights how the presence of fluorine atoms significantly influences the biological activity and chemical properties of these compounds.

Case Studies

A notable case study involved evaluating the efficacy of this compound on human melanoma cell lines. The compound was found to preferentially inhibit tumor cells with active STAT3 signaling compared to normal melanocytes . This selectivity suggests potential for developing targeted therapies for cancers driven by aberrant STAT3 activation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-benzyl-4,4-difluorocyclohexane-1-carboxylic acid, and what critical reaction conditions must be optimized?

- Methodology : The compound is synthesized via multi-step reactions, often starting with cyclohexane derivatives. For example, Friedel-Crafts acylation (using Lewis acids like AlCl₃) can introduce aromatic groups, followed by fluorination via halogen exchange or electrochemical methods. A critical step is the regioselective introduction of fluorine atoms at the 4,4-positions, which requires anhydrous conditions and catalysts like KF or CsF. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is essential .

- Critical Conditions :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Moisture-free environments to prevent hydrolysis.

- Use of protecting groups (e.g., tert-butyl esters) to preserve carboxylic acid functionality during synthesis .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

- Lipophilicity : Fluorine increases logP values, enhancing membrane permeability. This is critical for drug candidates targeting intracellular enzymes .

- Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in biological systems .

- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid group (≈2.5–3.0), affecting solubility and salt formation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopy :

- ¹H/¹⁹F NMR for verifying fluorine substitution patterns and benzyl group integration.

- IR Spectroscopy to confirm carboxylic acid (≈1700 cm⁻¹) and C-F (≈1100 cm⁻¹) stretches.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

- Chiral Catalysts : Asymmetric hydrogenation or enantioselective fluorination using Ru- or Rh-based catalysts ensures precise stereocontrol .

- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) separates enantiomers .

- Case Study : In maraviroc synthesis, aza-Michael additions and Mannich reactions established the benzylic stereocenter with >98% ee .

Q. What strategies optimize coupling reactions involving this compound in drug synthesis?

- Activation of Carboxylic Acid : Convert to acyl chlorides (SOCl₂) or mixed anhydrides for amide bond formation with amines.

- Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions link the benzyl group to aryl boronic acids (e.g., in kinase inhibitors) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for high-yield peptide couplings .

Q. How do computational models predict the compound’s reactivity in novel reaction environments?

- DFT Calculations : Simulate transition states for fluorination or benzylation steps, guiding solvent/catalyst selection.

- Docking Studies : Predict interactions with biological targets (e.g., cyclooxygenase-2) by modeling hydrogen bonds between the carboxylic acid and active-site residues .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles early in drug development .

Q. What are the limitations of current synthetic methods, and how can they be overcome?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。